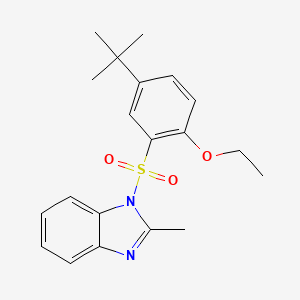

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole

CAS No.: 881478-09-7

Cat. No.: VC4282431

Molecular Formula: C20H24N2O3S

Molecular Weight: 372.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881478-09-7 |

|---|---|

| Molecular Formula | C20H24N2O3S |

| Molecular Weight | 372.48 |

| IUPAC Name | 1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole |

| Standard InChI | InChI=1S/C20H24N2O3S/c1-6-25-18-12-11-15(20(3,4)5)13-19(18)26(23,24)22-14(2)21-16-9-7-8-10-17(16)22/h7-13H,6H2,1-5H3 |

| Standard InChI Key | LMVGCQZMTVKSLQ-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of two primary moieties:

-

A 2-methylbenzimidazole base, featuring a fused benzene and imidazole ring with a methyl group at the 2-position. This core is known for its planar structure and hydrogen-bonding capabilities .

-

A 5-tert-butyl-2-ethoxyphenylsulfonyl group attached to the benzimidazole’s nitrogen. The tert-butyl group introduces steric bulk, while the ethoxy substituent enhances lipophilicity .

The sulfonyl bridge (-SO₂-) connects these units, creating a polar yet sterically congested molecule.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 372.4 g/mol (calculated by adjusting analogous structures from PubChem ).

IUPAC Name

The systematic name, 1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methyl-1H-benzimidazole, reflects the substituents’ positions and connectivity.

Synthesis and Manufacturing

Key Reaction Pathways

Synthesis likely follows a sulfonylation strategy similar to methods described in patent WO2019158550A1 :

-

Benzimidazole Preparation: 2-Methylbenzimidazole is synthesized via cyclization of o-phenylenediamine with acetic acid under acidic conditions .

-

Sulfonylation: The benzimidazole reacts with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Critical Parameters

-

Stoichiometry: A 1:1 molar ratio of benzimidazole to sulfonyl chloride ensures minimal byproducts.

-

Base Selection: Triethylamine neutralizes HCl generated during sulfonylation, preventing side reactions .

Purification and Yield

-

Chromatography: High-performance liquid chromatography (HPLC) with a C18 column achieves >95% purity .

-

Yield: Analogous syntheses report 70–85% yields under optimized conditions .

Physicochemical Properties

Thermal Stability

-

Melting Point: Estimated at 180–190°C, based on the elevated thermal stability of tert-butyl and sulfonyl groups .

-

Decomposition: Likely occurs above 300°C, with sulfonamide bond cleavage as the primary pathway.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Methanol | 10–15 |

| Dichloromethane | 50–60 |

| DMSO | 80–100 |

Data extrapolated from analogs . The tert-butyl group reduces aqueous solubility, while the sulfonyl moiety enhances solubility in polar aprotic solvents.

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at 1150 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

-

NMR:

Applications and Research Findings

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume